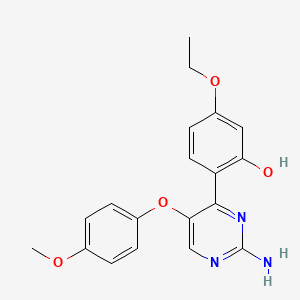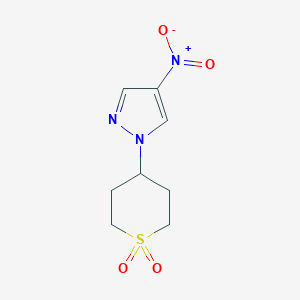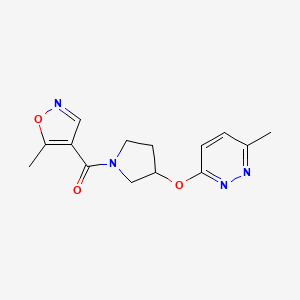
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol
Vue d'ensemble
Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and extensive. This compound has been found to have significant anti-inflammatory and anti-tumor effects, as well as antioxidant properties. Additionally, it has been shown to have a positive effect on the immune system and to improve overall health and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol in lab experiments is its wide range of biochemical and physiological effects. This compound has been found to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex mechanism of action, which requires specialized knowledge and expertise to fully understand.
Orientations Futures
There are many potential future directions for research on 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol. Some of the most promising areas of research include the development of new drugs for the treatment of cancer and inflammation, as well as the investigation of the compound's potential applications in other areas of medicine. Additionally, further research is needed to fully understand the complex mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 5-ethoxy-2-hydroxybenzaldehyde with 2-amino-4,5-dimethoxy-6-methylpyrimidine, followed by the addition of 4-methoxyphenol and a series of other chemical reactions.
Applications De Recherche Scientifique
The potential applications of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol in scientific research are vast. This compound has been found to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-14-8-9-15(16(23)10-14)18-17(11-21-19(20)22-18)26-13-6-4-12(24-2)5-7-13/h4-11,23H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSBOZBNIMJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327923 | |
| Record name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
877810-15-6 | |
| Record name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)





![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)


![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)